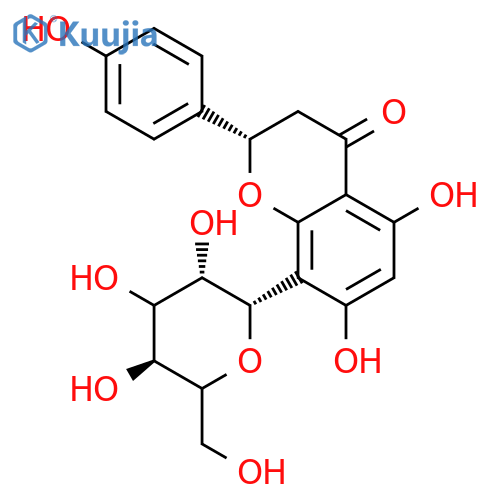Cas no 3682-02-8 (Isohemiphloin)

Isohemiphloin structure
商品名:Isohemiphloin
Isohemiphloin 化学的及び物理的性質
名前と識別子
-
- Isohemiphloin
- 4H-1-Benzopyran-4-one,8-a-Dglucopyranosyl- 2,3-dihydro-5,7-dihydroxy-2- (4-hydroxyphenyl)-,(2S)-
- (1S)-1,5-Anhydro-1-[(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo- 3,4-dihydro-2H-chromen-8-yl]-D-glucitol
- (S)-8-beta-D-Glucopyranosyl-4',5,7-trihydroxyflavanone
- 8-Glucopyranosyl-4'
- [ "8-Glucopyranosyl-4'", "5", "7-trihydroxyflavanone" ]
- 3682-02-8
- E87196
- Flavanone, 8-beta-D-glucopyranosyl-4',5,7-trihydroxy-, (S)- (8CI); (2S)-8-beta-D-Glucopyranosyl-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- Flavanone C-Hex
- Apigenin 8-C-β-D-glucopyranoside
- 8-C-Glucosylnaringenin
- (2S)-8-beta-D-Glucopyranosyl-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- (1S)-1,5-anhydro-1-[(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-8-yl]-D-glucitol
- (S)-8-b-D-Glucopyranosyl-4',5,7-trihydroxyflavanone
- CS-0024347
- DTXSID001347247
- FS-9840
- Q27149573
- HY-N3479
- SCHEMBL7176077
- (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one
- CHEBI:80529
- AKOS040761889
- (1S)-1,5-anhydro-1-((2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-8-yl)-D-glucitol
-
- インチ: InChI=1S/C21H22O10/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8/h1-5,13-14,17-19,21-25,27-29H,6-7H2/t13-,14+,17+,18-,19+,21-/m0/s1
- InChIKey: VPQWOQSQAVBHEV-VHLXACGYSA-N
- ほほえんだ: C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O
計算された属性
- せいみつぶんしりょう: 434.12100
- どういたいしつりょう: 434.12129689g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 10
- 重原子数: 31
- 回転可能化学結合数: 3
- 複雑さ: 638
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 177Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.6±0.1 g/cm3
- ふってん: 785.2±60.0 °C at 760 mmHg
- フラッシュポイント: 278.5±26.4 °C
- PSA: 177.14000
- LogP: 0.02480
- じょうきあつ: 0.0±2.9 mmHg at 25°C
Isohemiphloin セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Isohemiphloin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN4296-5mg |
Isohemiphloin |
3682-02-8 | 5mg |
¥ 4268 | 2024-07-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I62040-5mg |
(1S)-1,5-Anhydro-1-[(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo- 3,4-dihydro-2H-chromen-8-yl]-D-glucitol |
3682-02-8 | ,HPLC≥98% | 5mg |
¥1600.0 | 2023-09-07 | |
| TargetMol Chemicals | TN4296-1mg |
Isohemiphloin |
3682-02-8 | 98% | 1mg |
¥ 3150 | 2023-09-15 | |
| TargetMol Chemicals | TN4296-5 mg |
Isohemiphloin |
3682-02-8 | 98% | 5mg |
¥ 15,430 | 2023-07-11 | |
| A2B Chem LLC | AF82807-5mg |
Isohemiphloin |
3682-02-8 | 5mg |
$244.00 | 2024-04-20 | ||
| A2B Chem LLC | AF82807-50mg |
Isohemiphloin |
3682-02-8 | ≥98% | 50mg |
$1094.00 | 2024-04-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4296-1 mg |
Isohemiphloin |
3682-02-8 | 1mg |
¥4035.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN4296-1 mg |
Isohemiphloin |
3682-02-8 | 98% | 1mg |
¥ 3,150 | 2023-07-11 | |
| A2B Chem LLC | AF82807-20mg |
Isohemiphloin |
3682-02-8 | ≥98% | 20mg |
$510.00 | 2024-04-20 | |
| A2B Chem LLC | AF82807-100mg |
Isohemiphloin |
3682-02-8 | ≥98% | 100mg |
$1677.00 | 2024-04-20 |
Isohemiphloin 関連文献
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
3682-02-8 (Isohemiphloin) 関連製品
- 56486-94-3((+)-Norartocarpanone)
- 18422-83-8((2R,3R)-2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxychroman-4-one)
- 80366-15-0(3,5,7,2',6'-Pentahydroxyflavanone)
- 80604-16-6(2',5,6',7-Tetrahydroxyflavanone)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:3682-02-8)Isohemiphloin

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ